Linoleato de etilo

Descripción general

Descripción

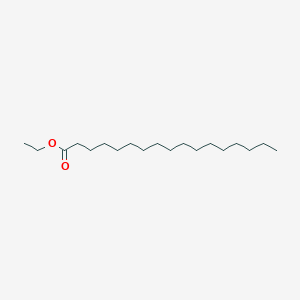

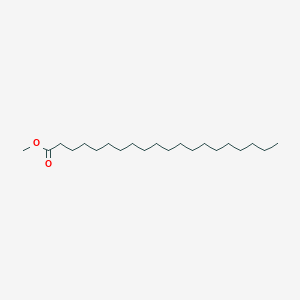

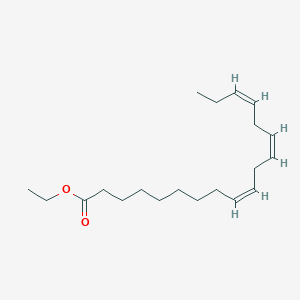

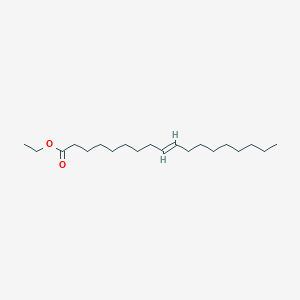

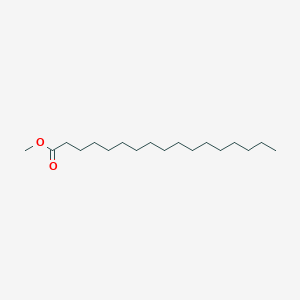

Ethyl linolenate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of linolenic acid with the hydroxy group of ethanol . It is a clear, colorless liquid with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . This compound is known for its presence in various plant oils and is a derivative of alpha-linolenic acid, an essential omega-3 fatty acid .

Aplicaciones Científicas De Investigación

Ethyl linolenate has a wide range of applications in scientific research:

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl linolenate can be synthesized through the esterification of linolenic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating linolenic acid and ethanol with a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the preparation of ethyl linolenate often involves the transesterification of linseed oil (which is rich in linolenic acid) with ethanol. This process can be catalyzed by sodium ethoxide or other basic catalysts to yield high-purity ethyl linolenate .

Types of Reactions:

Reduction: Reduction reactions of ethyl linolenate are less common but can be achieved using hydrogenation to convert the double bonds into single bonds, resulting in a more saturated ester.

Substitution: Ethyl linolenate can participate in substitution reactions, particularly with nucleophiles that can attack the ester carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

Oxidation: Peroxides, aldehydes, and carboxylic acids.

Reduction: Ethyl stearate (a more saturated ester).

Substitution: Amides or other ester derivatives depending on the nucleophile used.

Mecanismo De Acción

Ethyl linolenate exerts its effects primarily through its metabolic conversion to alpha-linolenic acid, which is further metabolized into eicosapentaenoic acid and docosahexaenoic acid. These metabolites regulate gene expression by affecting the activity of transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . Additionally, ethyl linolenate’s potential skin whitening effect is attributed to its inhibition of melanogenesis, the process of melanin production in the skin .

Comparación Con Compuestos Similares

Ethyl linoleate: Another fatty acid ethyl ester derived from linoleic acid, known for its moisturizing properties in skincare products.

Ethyl oleate: An ester of oleic acid, commonly used as a solvent and in pharmaceutical formulations.

Methyl linolenate: The methyl ester counterpart of ethyl linolenate, used in similar applications but with slightly different physical properties.

Uniqueness: Ethyl linolenate is unique due to its high content of omega-3 fatty acids, which are essential for human health

Propiedades

Número CAS |

1191-41-9 |

|---|---|

Fórmula molecular |

C20H34O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

ethyl (9E,12E,15E)-octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12H,3-4,7,10,13-19H2,1-2H3/b6-5+,9-8+,12-11+ |

Clave InChI |

JYYFMIOPGOFNPK-XSHSMGBESA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC |

SMILES isomérico |

CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC |

SMILES canónico |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC |

Apariencia |

Assay:≥98%A solution in ethanol |

Punto de ebullición |

424 °F at 15 mmHg (NTP, 1992) |

Densidad |

0.8919 at 77 °F (NTP, 1992) - Less dense than water; will float |

Punto de inflamación |

greater than 235 °F (NTP, 1992) |

Key on ui other cas no. |

1191-41-9 |

Descripción física |

Ethyl linolenate is a clear colorless liquid. (NTP, 1992) |

Sinónimos |

(Z,Z,Z)-9,12,15-Octadecatrienoic Acid Ethyl Ester; Ethyl (Z,Z,Z)-9,12,15-Octadecatrienoate; Ethyl cis,cis,cis-9,12,15-Octadecatrienoate; Ethyl Linolenate; Ethyl Linolenoate; Ethyl α-Linolenate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one](/img/structure/B153852.png)